3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Physicochemical property Lipophilicity Drug-likeness

The compound 3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-05-8) is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) class, distinguished by a 2-oxo-2H-chromene-3-carbonyl substituent at the 8-position and a methyl group at the 3-position. This class has been validated as a source of pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3) for anemia and as novel δ opioid receptor (DOR)-selective agonists.

Molecular Formula C18H17N3O5
Molecular Weight 355.35
CAS No. 941928-05-8
Cat. No. B2926906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS941928-05-8
Molecular FormulaC18H17N3O5
Molecular Weight355.35
Structural Identifiers
SMILESCN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O
InChIInChI=1S/C18H17N3O5/c1-20-16(24)18(19-17(20)25)6-8-21(9-7-18)14(22)12-10-11-4-2-3-5-13(11)26-15(12)23/h2-5,10H,6-9H2,1H3,(H,19,25)
InChIKeyNQSKHRVCQQKHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-05-8): A Structurally Distinctive Spirohydantoin-Chromene Hybrid for Targeted Screening


The compound 3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-05-8) is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) class, distinguished by a 2-oxo-2H-chromene-3-carbonyl substituent at the 8-position and a methyl group at the 3-position . This class has been validated as a source of pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3) for anemia [1] and as novel δ opioid receptor (DOR)-selective agonists [2]. The specific substitution pattern of this compound provides a unique topological and electronic profile within the spirohydantoin series, making it a non-interchangeable candidate for structure-activity relationship (SAR) exploration and pharmacological probe development.

Why 3-Methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (941928-05-8) Cannot Be Substituted by Other Spirohydantoins: Evidence of Substituent-Driven Activity Divergence


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, minor substituent modifications on the hydantoin nitrogen (position 3) or the piperidine nitrogen (position 8) profoundly alter target engagement and selectivity. For instance, in the HIF PHD series, replacement of the 8-substituent shifted the inhibitory profile from pan-PHD to isoform-selective, while 3‑alkyl chain length modulated metabolic stability [1]. In the DOR agonist series, the nature of the 8‑substituent was crucial for achieving DOR selectivity over 167 off‑target GPCRs [2]. The 3‑methyl‑8‑(2‑oxo‑2H‑chromene‑3‑carbonyl) pattern is absent from all published lead optimization campaigns; therefore, generic substitution with unsubstituted (CAS 13625‑39‑3) or simply N‑alkylated analogs (e.g., 3‑ethyl, 3‑benzyl) would forfeit the specific chromene–spirohydantoin geometry required for distinct protein–ligand interactions, as detailed in the quantitative comparisons below.

Quantitative Differentiation of 3-Methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (941928-05-8) from Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 8-(2-oxo-2H-chromene-3-carbonyl) Parent (CAS 1021210-39-8)

The target compound (MW 355.35 g/mol, C18H17N3O5) incorporates a methyl group at the hydantoin N3 position, whereas the direct parent analog 8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021210-39-8) has a hydrogen at this position (MW 341.32 g/mol, C17H15N3O5) . Using the consensus AlogP model, the additional methylene unit increases calculated logP by approximately 0.4–0.5 units, pushing the compound closer to the optimal CNS drug-like range (logP 2–4) [1]. This moderate lipophilicity shift can alter membrane permeability and plasma protein binding without introducing the steric bulk of larger N3 substituents such as benzyl (MW 431.45 g/mol, ΔlogP ~1.2 vs. parent) .

Physicochemical property Lipophilicity Drug-likeness

Hydrogen Bond Donor Capacity vs. 3-Alkyl Analogs: Implications for Metabolic Stability

The target compound retains the free NH in the hydantoin ring (1 HBD), identical to the parent and 3-alkyl series . In the HIF PHD spirohydantoin SAR, N3 methylation was associated with reduced N‑dealkylation compared to larger N3 substituents (e.g., ethyl, propyl), while maintaining hydrogen bond donor capacity for key active-site interactions [1]. Although direct microsomal stability data for this specific compound are not published, the combination of low molecular weight and a single methyl group on nitrogen positions it in the favorable “methyl scan” zone where target affinity is often retained while oxidative metabolism is attenuated relative to ethyl or benzyl congeners [2].

Metabolic stability Hydrogen bonding Phase I metabolism

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential vs. 3-Benzyl Analog

The target compound’s calculated TPSA is approximately 101 Ų (3 N, 5 O), placing it below the widely accepted CNS drug threshold of <90–110 Ų for significant brain penetration [1]. In contrast, the 3‑benzyl analog (CAS 923202-08-8) has an identical TPSA but a molecular weight of 431.45 g/mol and a higher number of rotatable bonds, which are known to reduce BBB permeation [2]. The lower MW and reduced flexibility of the methyl derivative favor passive BBB diffusion, a property that is critical for the emerging DOR agonist chemotype where CNS exposure is desired [3].

CNS drug delivery BBB permeability TPSA

Chemical Accessibility and Late-Stage Diversification Potential vs. 8-(2-oxo-2H-chromene-3-carbonyl) Parent

The presence of the 3‑methyl group on the hydantoin ring does not impede the key C–N coupling at position 8, as demonstrated by the high-throughput experimentation (HTE) enabled C–N coupling protocols developed for the spirohydantoin class [1]. Commercial sourcing information indicates that the target compound is available at 95%+ purity, the same standard as the parent analog . However, the N3 methyl group serves as a chemically inert placeholder that prevents unwanted N3‑functionalization during library synthesis, enabling chemoselective modification at the chromene moiety or the piperidine ring. In contrast, the N3‑unsubstituted parent (CAS 1021210-39-8) contains a reactive free NH that can undergo acylation or alkylation, potentially complicating parallel synthesis workflows .

Synthetic tractability Library synthesis Diversification

Optimal Research and Industrial Applications for 3-Methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (941928-05-8) Based on Quantitative Evidence


CNS-Oriented δ Opioid Receptor Agonist Lead Identification

Given its predicted CNS MPO score favorable for brain penetration (TPSA ~101 Ų, MW 355) and the established DOR agonist activity of the spirohydantoin chemotype [1], this compound is optimally positioned as a starting point for CNS-penetrant DOR agonist discovery. Its methyl group avoids the excessive lipophilicity and molecular weight of 3‑benzyl analogs that are predicted to be CNS-negative, directly addressing the critical need for novel DOR scaffolds with improved pharmacological properties [2].

HIF Prolyl Hydroxylase Inhibitor SAR Expansion

The spirohydantoin class has proven efficacy as pan-PHD inhibitors for anemia treatment [1]. This specific compound, with its chromene carbonyl substituent and N3-methyl protection, allows systematic exploration of 8‑position SAR without interference from N3‑H reactivity, enabling medicinal chemists to probe the effect of the chromene moiety on PHD isoform selectivity and PK profile, as established in the foundational spirohydantoin SAR campaign [2].

Focused Library Synthesis for Mitochondrial Permeability Transition Pore (mPTP) Inhibition

1,3,8-Triazaspiro[4.5]decane derivatives have been validated as mPTP inhibitors acting through the c subunit of ATP synthase, with implications for myocardial infarction reperfusion injury [1]. The 3‑methyl scaffold provides a chemically stable, diversifiable core for synthesizing focused libraries aimed at identifying mPTP inhibitors devoid of Oligomycin A-related side effects, leveraging the pre-installed chromene moiety as a potential affinity handle.

Computational Chemistry and Docking Studies for Target Deconvolution

The compound's well-defined three-dimensional spirocyclic structure and moderate molecular weight make it an ideal candidate for computational target prediction and molecular docking studies. Its differentiation from the parent compound (ΔMW +14, ΔlogP +0.5) allows computational chemists to probe the energetic contributions of the methyl group to binding interactions, supporting target deconvolution efforts for phenotypic screening hits derived from spirohydantoin libraries [1].

Quote Request

Request a Quote for 3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.